molecular formula C8H7ClN2O3 B12930528 Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate

Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate

Cat. No.: B12930528
M. Wt: 214.60 g/mol
InChI Key: YZIAHLIWLNZWMK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7ClN2O3/c1-13-8(12)7-10-5-3-14-2-4(5)6(9)11-7/h2-3H2,1H3

InChI Key

YZIAHLIWLNZWMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(COC2)C(=N1)Cl

Origin of Product

United States

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